6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one
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Overview
Description
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . It is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one involves several steps. One common method includes the reaction of piperidin-2-one with 2,2,2-trifluoroacetaldehyde under specific conditions to introduce the trifluoro-1-hydroxyethyl group . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactions and the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .
Scientific Research Applications
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
Piperidin-2-one: Lacks the trifluoro-1-hydroxyethyl group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the piperidine ring, resulting in different chemical and biological properties.
N-Methylpiperidine: Contains a methyl group instead of the trifluoro-1-hydroxyethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the piperidine ring and the trifluoro-1-hydroxyethyl group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C7H10F3NO2 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h4,6,13H,1-3H2,(H,11,12) |
InChI Key |
DSRRFJNKYOXHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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